molecular formula C9H16N2O3 B1602690 1-Ethyl-2,3-dimethylimidazolium methyl carbonate CAS No. 625120-68-5

1-Ethyl-2,3-dimethylimidazolium methyl carbonate

Cat. No.: B1602690
CAS No.: 625120-68-5
M. Wt: 200.23 g/mol
InChI Key: FAFIVIBGDSQQSG-UHFFFAOYSA-M
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Description

1-Ethyl-2,3-dimethylimidazolium methyl carbonate is an ionic liquid with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. It is commonly used in research and industrial applications due to its versatility and effectiveness as a solvent and catalyst.

Mechanism of Action

Target of Action

It’s known that this compound belongs to a class of substances called ionic liquids . Ionic liquids are salts in a liquid state and are often used as solvents for chemical reactions due to their unique properties such as low volatility and high thermal stability .

Mode of Action

The mode of action of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate is primarily through its role as an ionic liquid. It facilitates chemical reactions by acting as a solvent, providing a medium in which other compounds can dissolve and react . The exact interactions between this compound and its targets would depend on the specific reaction it’s being used for.

Biochemical Pathways

As an ionic liquid, it can influence a wide range of chemical reactions by altering the reaction environment . The exact pathways affected would depend on the specific reaction and the compounds involved.

Pharmacokinetics

This compound is primarily used in chemical reactions as a solvent

Result of Action

The result of the action of this compound is to facilitate chemical reactions by acting as a solvent . It can help to increase the efficiency of reactions and improve the yield of the desired products .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the temperature and pressure can affect the properties of the ionic liquid and therefore influence its effectiveness as a solvent . Additionally, the presence of other compounds in the reaction mixture can also impact the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dimethylimidazolium methyl carbonate can be synthesized through the reaction of 1-ethylimidazole with dimethyl carbonate in methanol at elevated temperatures and pressures . The reaction typically involves heating the mixture to 145°C under a pressure of 5 atm for several hours. The resulting product is then purified through various techniques such as distillation and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves strict control of reaction parameters to optimize the production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethylimidazolium methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonates and imidazolium derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various imidazolium salts, carbonates, and substituted imidazolium derivatives .

Scientific Research Applications

1-Ethyl-2,3-dimethylimidazolium methyl carbonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Comparison: 1-Ethyl-2,3-dimethylimidazolium methyl carbonate stands out due to its unique combination of thermal stability, low volatility, and solubility. Compared to similar compounds, it offers superior performance as a solvent and catalyst in various chemical processes. Its methyl carbonate group provides additional reactivity, making it more versatile in synthetic applications .

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2H4O3/c1-4-9-6-5-8(3)7(9)2;1-5-2(3)4/h5-6H,4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFIVIBGDSQQSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.COC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584831
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625120-68-5
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2,3-dimethylimidazolium methyl carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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